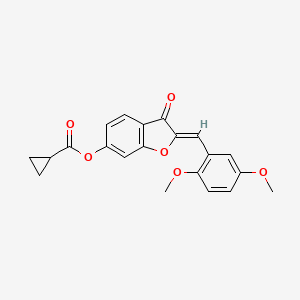

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Description

This compound is a benzofuran derivative featuring a (Z)-configured 2,5-dimethoxybenzylidene group at the 2-position, a ketone at the 3-position, and a cyclopropanecarboxylate ester at the 6-position of the benzofuran core. The cyclopropanecarboxylate ester introduces steric rigidity and may influence metabolic resistance compared to bulkier or more labile esters .

Properties

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-24-14-6-8-17(25-2)13(9-14)10-19-20(22)16-7-5-15(11-18(16)27-19)26-21(23)12-3-4-12/h5-12H,3-4H2,1-2H3/b19-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRINHLXFDUGIN-GRSHGNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a benzofuran core, a benzylidene moiety, and a cyclopropanecarboxylate group. Its molecular formula is , and it exhibits unique chemical properties due to the presence of multiple functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.42 g/mol |

| IUPAC Name | (Z)-2-(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl cyclopropanecarboxylate |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : Achieved through cyclization reactions using appropriate precursors.

- Benzylidene Moiety Introduction : A condensation reaction between a benzofuran derivative and 2,5-dimethoxybenzaldehyde under basic conditions.

- Cyclopropanecarboxylate Attachment : Nucleophilic substitution where the benzofuran derivative reacts with cyclopropanecarboxylic acid derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The structural features allow for:

- π-π Interactions : The benzofuran core can engage in π-π stacking with aromatic residues in proteins.

- Hydrogen Bonding : The cyclopropanecarboxylate group can form hydrogen bonds with amino acid side chains in target proteins.

These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The compound's unique structural features may contribute to its efficacy in inhibiting tumor growth.

Antimicrobial Effects

Studies have suggested that related compounds possess antimicrobial properties. The presence of the benzofuran and methoxy groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Studies

- Antitumor Evaluation : A study evaluated the antitumor activity of related benzofuran derivatives against human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

- Antimicrobial Assessment : In another study, derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating effective antimicrobial action .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituents significantly alter electronic and steric properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s 2,5-dimethoxy groups provide moderate electron donation, whereas analogs with cyano substituents (e.g., 4-cyano in ) exhibit electron-withdrawing effects, which may reduce resonance stability .

Ester Group Modifications

The ester group at the 6-position influences lipophilicity, metabolic stability, and intermolecular interactions:

Comparison :

Core Structure Modifications

- Benzofuran vs. Thiazolo-Pyrimidine: Compounds in feature thiazolo-pyrimidine cores, which are structurally distinct from benzofurans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.